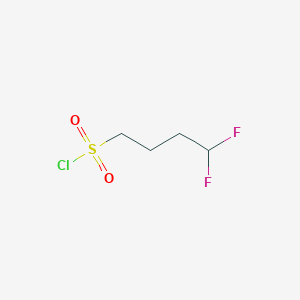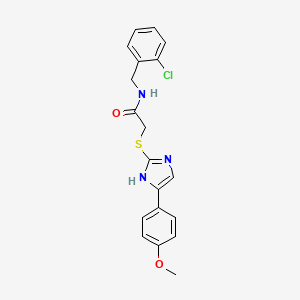![molecular formula C10H10Cl3N3 B2559208 1-[(2,3-二氯苯基)甲基]-1H-吡唑-5-胺盐酸盐 CAS No. 1052546-74-3](/img/structure/B2559208.png)
1-[(2,3-二氯苯基)甲基]-1H-吡唑-5-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,3-dichlorophenylmethyl group and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that pyrazole-bearing compounds, such as 1-[(2,3-dichlorophenyl)methyl]-1h-pyrazol-5-amine hydrochloride, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that these compounds may interact with the biological targets in a way that inhibits the growth of leishmania aethiopica and plasmodium berghei, the parasites responsible for leishmaniasis and malaria, respectively .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that this compound may interfere with the life cycle of the parasites, thereby inhibiting their growth and proliferation .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that this compound may cause cellular damage or death to the parasites, thereby inhibiting their growth and proliferation .
生化分析
Biochemical Properties
1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride and these enzymes can lead to alterations in cellular processes and metabolic pathways. Additionally, this compound may bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes and the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves several key processes. This compound exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors. For example, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound may activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can cause toxic or adverse effects, including organ damage and impaired physiological function. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and clinical applications.
Metabolic Pathways
1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these pathways, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can alter the production and utilization of energy within cells, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can localize to various cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
化学反应分析
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
相似化合物的比较
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound is structurally similar and is used as an intermediate in the synthesis of various pharmaceuticals.
Cariprazine: An atypical antipsychotic agent that shares structural similarities and acts on similar molecular targets.
Amino-pyrazoles: These compounds have a pyrazole ring with an amino group and are studied for their potential therapeutic applications.
属性
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPMXLLCBVDAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2559125.png)

![N-[4-[3-(Trifluoromethyl)phenyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2559127.png)
![2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2559129.png)
![3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID](/img/structure/B2559131.png)
![2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride](/img/structure/B2559132.png)

![N-(butan-2-yl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2559135.png)
![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)





